- Divergent Total Synthesis of Triptolide, Triptonide, Tripdiolide, 16-Hydroxytriptolide, and Their AnaloguesJournal of Organic Chemistry, 2014, 79(21), 10110-10122,
Cas no 139713-80-7 (16-Hydroxytriptolide)

16-Hydroxytriptolide structure
Nombre del producto:16-Hydroxytriptolide
16-Hydroxytriptolide Propiedades químicas y físicas
Nombre e identificación
-
- 16-Hydroxytriptolide
- 16 Hydroxytriptolide
- (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-6-hydroxy-6a-[(2S)-1-hydroxypropan-2-yl]-8b-methyl-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one
- Triptolide, 16-hydroxy-, (15S)-
- Triptolide,16-hydroxy-, (15S)-
- (15S)-16-Hydroxytriptolide
- 16-Hydroxytryptolide
- Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one,3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-6a-(2-hydroxy-1-methylethyl)-,[3bS-[3ba,4aa,5aR*,6b,6ab(R*),7ab,7ba,8aR*,8ba]]-
- CHEBI:132621
- DTXSID70930562
- (1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-7-[(2S)-1-hydroxypropan-2-yl]-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one
- 139713-80-7
-
- Renchi: InChI=1S/C20H24O7/c1-8(6-21)18-13(26-18)14-20(27-14)17(2)4-3-9-10(7-24-15(9)22)11(17)5-12-19(20,25-12)16(18)23/h8,11-14,16,21,23H,3-7H2,1-2H3/t8-,11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1
- Clave inchi: HPTCYMNPHWXVLA-UBBHAYRHSA-N
- Sonrisas: OC[C@@H]([C@@]12[C@@H](O)[C@]34O[C@H]3C[C@H]3C5COC(=O)C=5CC[C@]3(C)[C@]34O[C@H]3[C@@H]1O2)C
Atributos calculados
- Calidad precisa: 376.152
- Masa isotópica única: 376.152
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 27
- Cuenta de enlace giratorio: 2
- Complejidad: 838
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 10
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -1
- Superficie del Polo topológico: 104A^2
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Denso: 1.56
- Punto de ebullición: 659.7°Cat760mmHg
- Punto de inflamación: 241.8°C
- índice de refracción: 1.67
- PSA: 104.35000
- Logp: 0.07550
16-Hydroxytriptolide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | H960005-1mg |
16-Hydroxytriptolide |
139713-80-7 | 1mg |
$1275.00 | 2023-05-18 | ||
TRC | H960005-500μg |
16-Hydroxytriptolide |
139713-80-7 | 500μg |
$ 570.00 | 2022-06-04 | ||
TRC | H960005-.5mg |
16-Hydroxytriptolide |
139713-80-7 | 5mg |
$655.00 | 2023-05-18 | ||
TRC | H960005-500?g |
16-Hydroxytriptolide |
139713-80-7 | 500?g |
550.00 | 2021-08-04 | ||
TRC | H960005-2.5mg |
16-Hydroxytriptolide |
139713-80-7 | 2.5mg |
$3077.00 | 2023-05-18 |
16-Hydroxytriptolide Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1R:H2, C:Pd, S:MeOH, 8 h, rt
1.2R:Diimidazolyl ketone, R:MeNHOMe-HCl, S:CH2Cl2, 3 h, rt
1.3S:THF, 0°C; 0°C → 23°C; 3 h, 23°C
2.1R:CeCl3 •7H2O, S:MeOH, 15 min, -5°C
2.2R:NaBH4, 30 min, -5°C
2.3R:HCl, S:H2O
2.4S:EtCO2H, 24 h, reflux
3.1R:LiOH, S:H2O, S:MeOH, 3 h, rt
3.2R:Diimidazolyl ketone, S:CH2Cl2, 3 h, rt
4.1R:BuLi, S:THF, 30 min, -78°C; -78°C → -20°C; -20°C → -78°C
4.2S:THF, -78°C; 1 h, -78°C → -20°C; -20°C → -40°C
4.3R:H2O, -40°C, pH 7
5.1R:Et3N, R:HCO2H, C:195516-84-8, S:THF, 2.5 h, rt
6.1R:K2CO3, S:MeOH, 2.5 h, rt
6.2R:1H-Imidazole, S:DMF, 0°C; overnight, rt
7.1C:13465-09-3, S:CH2Cl2, 30 min, -20°C
7.2S:CH2Cl2, 4 h, -20°C
7.3R:NaHCO3, S:H2O
8.1R:BH3-THF, S:THF, 0°C; 4 h, rt; rt → 0°C
8.2R:NaOH, R:H2O2, S:H2O, 0°C; 3 h, rt
8.3R:Na2S2O3, S:H2O
9.1R:Bu4N+ •I-, R:NaH, S:DMF, 0°C; 30 min, rt
9.2overnight, rt
9.3R:p-MeC6H4SO3H, S:MeOH, 3 h, rt
10.1R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 20 min, 0°C
10.2R:Me2CHOH
10.3R:K [N(SiMe3)2], S:THF, S:PhMe, 30 min, -78°C
10.4S:THF, -78°C; 30 min, -78°C; overnight, -78°C → rt
11.1R:DDQ, S:H2O, S:CH2Cl2, 0.5 h, rt
11.2R:Na2S2O3, S:H2O
11.3R:LiCl, R:Bu3N, C:Pd(PPh3)4, S:MeCN, 8 h, rt
12.1C:Et3SiH, C:RhCl(PPh3)3, S:PhMe, rt; 8 h, reflux
13.1R:Ce(NH4)2(NO3)6, S:H2O, S:MeCN, 1.5 h, rt
13.2R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 30 min, 0°C
13.3R:Me2CHOH
14.1R:BBr3, S:CH2Cl2, 1 h, -78°C
15.1R:NaH, S:DMF, 0°C; 30 min, rt
15.22 h, rt
16.1R:PhNMe2, 8 h, reflux
17.1R:NaHCO3, R:NaIO4, C:OsO4, S:H2O, S:t-BuOH, 12 h, rt
17.2R:Na2S2O3, S:H2O, 30 min, rt
18.1R:NaBH4, R:NH4Cl, S:H2O, S:MeOH, 30 min, 0°C
18.2R:NaIO4, S:H2O, S:MeOH, 50 min, 0°C
19.1R:Na2 EDTA, R:MeC(=O)CF3, R:NaHCO3, R:Oxone, S:H2O, S:MeCN, 5 h, 0°C
19.2R:K2CO3, R:H2O2, S:H2O, S:MeOH, 2 h, 0°C
20.1R:NaBH4, S:MeOH, 1 h, 0°C
20.2R:NH4Cl, S:H2O
Show MoreShow Less
1.2R:Diimidazolyl ketone, R:MeNHOMe-HCl, S:CH2Cl2, 3 h, rt
1.3S:THF, 0°C; 0°C → 23°C; 3 h, 23°C
2.1R:CeCl3 •7H2O, S:MeOH, 15 min, -5°C
2.2R:NaBH4, 30 min, -5°C
2.3R:HCl, S:H2O
2.4S:EtCO2H, 24 h, reflux
3.1R:LiOH, S:H2O, S:MeOH, 3 h, rt
3.2R:Diimidazolyl ketone, S:CH2Cl2, 3 h, rt
4.1R:BuLi, S:THF, 30 min, -78°C; -78°C → -20°C; -20°C → -78°C
4.2S:THF, -78°C; 1 h, -78°C → -20°C; -20°C → -40°C
4.3R:H2O, -40°C, pH 7
5.1R:Et3N, R:HCO2H, C:195516-84-8, S:THF, 2.5 h, rt
6.1R:K2CO3, S:MeOH, 2.5 h, rt
6.2R:1H-Imidazole, S:DMF, 0°C; overnight, rt
7.1C:13465-09-3, S:CH2Cl2, 30 min, -20°C
7.2S:CH2Cl2, 4 h, -20°C
7.3R:NaHCO3, S:H2O
8.1R:BH3-THF, S:THF, 0°C; 4 h, rt; rt → 0°C
8.2R:NaOH, R:H2O2, S:H2O, 0°C; 3 h, rt
8.3R:Na2S2O3, S:H2O
9.1R:Bu4N+ •I-, R:NaH, S:DMF, 0°C; 30 min, rt
9.2overnight, rt
9.3R:p-MeC6H4SO3H, S:MeOH, 3 h, rt
10.1R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 20 min, 0°C
10.2R:Me2CHOH
10.3R:K [N(SiMe3)2], S:THF, S:PhMe, 30 min, -78°C
10.4S:THF, -78°C; 30 min, -78°C; overnight, -78°C → rt
11.1R:DDQ, S:H2O, S:CH2Cl2, 0.5 h, rt
11.2R:Na2S2O3, S:H2O
11.3R:LiCl, R:Bu3N, C:Pd(PPh3)4, S:MeCN, 8 h, rt
12.1C:Et3SiH, C:RhCl(PPh3)3, S:PhMe, rt; 8 h, reflux
13.1R:Ce(NH4)2(NO3)6, S:H2O, S:MeCN, 1.5 h, rt
13.2R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 30 min, 0°C
13.3R:Me2CHOH
14.1R:BBr3, S:CH2Cl2, 1 h, -78°C
15.1R:NaH, S:DMF, 0°C; 30 min, rt
15.22 h, rt
16.1R:PhNMe2, 8 h, reflux
17.1R:NaHCO3, R:NaIO4, C:OsO4, S:H2O, S:t-BuOH, 12 h, rt
17.2R:Na2S2O3, S:H2O, 30 min, rt
18.1R:NaBH4, R:NH4Cl, S:H2O, S:MeOH, 30 min, 0°C
18.2R:NaIO4, S:H2O, S:MeOH, 50 min, 0°C
19.1R:Na2 EDTA, R:MeC(=O)CF3, R:NaHCO3, R:Oxone, S:H2O, S:MeCN, 5 h, 0°C
19.2R:K2CO3, R:H2O2, S:H2O, S:MeOH, 2 h, 0°C
20.1R:NaBH4, S:MeOH, 1 h, 0°C
20.2R:NH4Cl, S:H2O
Show MoreShow Less
Referencia
16-Hydroxytriptolide Raw materials
- Triethyl orthoacetate
- 4-Methoxybenzylchloride
- tert-butyl(chloro)dimethylsilane
- Bromo(isopropenyl)magnesium Solution (0.5M in THF)
- (E)-3-(2-methoxyphenyl)prop-2-enoic acid
- N,N-Bis(trifluoromethylsulfonyl)aniline
- trans-Crotyl bromide
- ethynyltrimethylsilane
- N,O-Dimethylhydroxylamine hydrochloride
16-Hydroxytriptolide Preparation Products
16-Hydroxytriptolide Literatura relevante
-
Zhao-Li Zhou,Ya-Xi Yang,Jian Ding,Yuan-Chao Li,Ze-Hong Miao Nat. Prod. Rep. 2012 29 457
139713-80-7 (16-Hydroxytriptolide) Productos relacionados
- 122587-84-2([(1S)-2-[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate)
- 124961-67-7([(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate)
- 79233-15-1(Deoxyandrographolide)
- 195883-06-8(Omtriptolide)
- 38647-10-8(Tripdiolide)
- 38748-32-2(Triptolide)
- 122616-88-0([5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate)
- 122587-83-1(Ajugamarin G1)
- 124961-66-6(Ajugacumbin B)
- 1806810-63-8(2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonyl chloride)
Proveedores recomendados
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Synrise Material Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
